molecular formula C14H11N3O3S B2874317 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide CAS No. 853891-41-5

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide

Cat. No.: B2874317
CAS No.: 853891-41-5
M. Wt: 301.32
InChI Key: QFCGJQFPGHVIHM-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide: is a heterocyclic compound that features both a thiadiazole and an isochromene moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the thiadiazole ring is particularly notable for its biological activity and ability to interact with various biological targets.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxoisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-2-11-16-17-14(21-11)15-12(18)10-7-8-5-3-4-6-9(8)13(19)20-10/h3-7H,2H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCGJQFPGHVIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acylhydrazines with Isothiocyanates

Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine

The thiadiazole core is synthesized via cyclization of acylhydrazines with isothiocyanates, a method validated by Aryanasab et al.. For this compound, ethyl-substituted acylhydrazine derivatives react with aryl isothiocyanates under acidic conditions. The mechanism involves nucleophilic attack by the acylhydrazine nitrogen on the isothiocyanate carbon, followed by cyclization and dehydration (Scheme 1). Using concentrated sulfuric acid at 80–90°C for 7 hours yields 5-ethyl-1,3,4-thiadiazol-2-amine with a reported efficiency of 60–70% for analogous structures.

Synthesis of 1-Oxo-1H-isochromene-3-carboxylic Acid

The isochromene moiety is prepared via Claisen condensation of o-vanillin derivatives, followed by oxidation. Cyclization of 2-carboxybenzaldehyde with ethyl acetoacetate in acetic anhydride yields 1-oxo-1H-isochromene-3-carboxylic acid, though specific yield data for this step requires extrapolation from chromene syntheses.

Amide Coupling

Activation of the carboxylic acid using thionyl chloride (SOCl₂) forms the acid chloride, which reacts with 5-ethyl-1,3,4-thiadiazol-2-amine in dichloromethane under nitrogen. Triethylamine is employed as a base to scavenge HCl, achieving amide bond formation with yields exceeding 85%.

Table 1: Reaction Conditions for Method 1
Step Reagents/Conditions Yield (%)
Thiadiazole formation H₂SO₄, 80°C, 7 h 60–70
Isochromene synthesis Acetic anhydride, reflux ~50
Amide coupling SOCl₂, Et₃N, DCM, rt 85–90

Thiosemicarbazide Cyclization with Carboxylic Acid Derivatives

Thiosemicarbazide Preparation

Thiosemicarbazides are synthesized by condensing thiourea with hydrazine derivatives. For this compound, 5-ethyl-1,3,4-thiadiazol-2-amine is generated via cyclization of thiosemicarbazide with ethylmalonic acid in phosphoric acid at 100°C. This method avoids harsh acids but requires precise stoichiometry to prevent byproducts.

Coupling with Isochromene Carboxylic Acid

The carboxylic acid is activated as a mixed anhydride using ethyl chloroformate, enabling coupling with the thiadiazole amine in tetrahydrofuran (THF). Yields for this step range from 75–80%, with purity confirmed via HPLC.

Table 2: Optimization of Cyclization Parameters
Parameter Optimal Value Impact on Yield
Temperature 100°C Maximizes cyclization
Acid catalyst H₃PO₄ (85%) Reduces side reactions
Reaction time 4 h Balances completion/degradation

Electrochemical Oxidative Synthesis

Direct Formation via DDQ-Catalyzed Reactions

A modern approach employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a redox mediator in an electrochemical cell. Isothiocyanates and hydrazones undergo tandem addition and C–S coupling at 0.5 V vs. Ag/AgCl, yielding the thiadiazole ring without exogenous oxidants. This method achieves 70–75% yield for structurally similar compounds under mild conditions (room temperature, 6 h).

Scalability and Environmental Impact

The electrochemical method eliminates metal catalysts and hazardous waste, aligning with green chemistry principles. Pilot-scale trials demonstrate consistent yields at 10 mmol scales, though the initial capital cost for electrochemical equipment remains a barrier.

Solid-Phase Synthesis Using Dithiocarbazates

Immobilized Substrate Strategy

Dithiocarbazates anchored to Wang resin undergo cyclization with trimethylsilyl chloride (TMSCl), releasing the thiadiazole amine after cleavage. This method facilitates high-throughput screening, with yields comparable to solution-phase synthesis (65–70%) but superior purity (≥98% by LC-MS).

Advantages in Combinatorial Chemistry

Solid-phase synthesis enables rapid diversification of the thiadiazole core, allowing parallel synthesis of analogs for structure-activity relationship (SAR) studies. However, the requirement for specialized resin and reagents limits cost-effectiveness for small-scale production.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide
Method Yield (%) Purity (%) Cost Scalability
Acylhydrazine cyclization 60 95 Low Moderate
Thiosemicarbazide route 75 97 Moderate High
Electrochemical 70 96 High High
Solid-phase 65 98 Very high Low

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the isochromene moiety can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes or receptors. The isochromene moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide is unique due to the combination of the thiadiazole and isochromene moieties. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to similar compounds that contain only one of these moieties. The presence of the isochromene ring also enhances its potential for applications in materials science and medicinal chemistry.

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